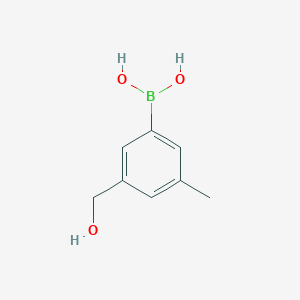

3-(Hydroxymethyl)-5-methylphenylboronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(hydroxymethyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBYOREXCQDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)CO)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223927 | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-46-0 | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 3-(Hydroxymethyl)-5-methylphenylboronic Acid

Abstract

3-(Hydroxymethyl)-5-methylphenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a versatile hydroxymethyl group, allows for complex molecular architectures and the synthesis of novel drug candidates.[2] The rigorous and unambiguous characterization of this reagent is paramount to ensure reaction efficiency, product purity, and reproducibility in research and development settings. This guide provides an in-depth, multi-technique approach to the complete analytical characterization of this compound, grounded in the principles of scientific integrity and self-validating methodologies.

Introduction: The Significance of a Versatile Building Block

Phenylboronic acids are a cornerstone of synthetic chemistry, enabling the construction of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[1] The title compound, this compound (Figure 1), offers distinct synthetic advantages. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling, while the hydroxymethyl group can serve as a point for further derivatization, such as esterification or etherification, and can influence solubility and pharmacokinetic properties in drug candidates.

Given its role as a foundational reagent, verifying its identity, purity, and stability is a non-negotiable prerequisite for its use in any synthetic campaign. A failure to do so can lead to failed reactions, impure products, and misleading biological data. This guide outlines a synergistic workflow where data from orthogonal analytical techniques are integrated to build a complete and trustworthy profile of the material.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is presented in Table 1. This data serves as the foundational reference for all subsequent analytical work.

| Property | Value | Source |

| CAS Number | 1451391-46-0 | [3][4][5] |

| Molecular Formula | C₈H₁₁BO₃ | [5] |

| Molecular Weight | 165.98 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Storage | Inert atmosphere, 2-8°C | [5] |

The Characterization Workflow: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a chemical substance. True confidence in a reagent's quality comes from a holistic workflow where the results from different methods corroborate one another. This principle of data triangulation is crucial for establishing a self-validating system of characterization. The logical flow of this process is depicted below.

Caption: A logical workflow for the comprehensive characterization of a chemical reagent.

Structural Elucidation and Verification

The primary goal of characterization is to confirm that the molecular structure of the material is correct. This is achieved by combining spectroscopic techniques that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, a suite of experiments—¹H, ¹³C, and ¹¹B NMR—provides a complete picture of the carbon skeleton, proton environments, and the state of the boron atom.

-

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because it readily solubilizes the polar compound and, being aprotic, allows for the observation of exchangeable protons from the hydroxyl (-CH₂OH ) and boronic acid (-B(OH )₂) groups.

Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

-

~7.3-7.5 ppm (m, 3H): Aromatic protons (Ar-H ). The meta-substitution pattern will lead to a complex multiplet.

-

~5.1 ppm (s, 2H): Boronic acid protons (-B(OH )₂). This peak is often broad and exchanges with D₂O.

-

~4.8 ppm (t, 1H): Hydroxymethyl proton (-CH₂OH ). This peak will also exchange with D₂O and may show coupling to the adjacent CH₂ protons.

-

~4.4 ppm (d, 2H): Methylene protons (Ar-CH ₂-OH).

-

~2.2 ppm (s, 3H): Methyl protons (Ar-CH ₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.7 mL of DMSO-d₆.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all peaks and assign them to the corresponding protons in the structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a fundamental confirmation of its elemental formula. For boronic acids, electrospray ionization (ESI) is a common and effective technique.

-

Expertise & Causality: ESI in negative mode is often more sensitive for boronic acids, as they can be readily deprotonated to form an [M-H]⁻ adduct.[8] A key diagnostic feature is the presence of the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which results in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of a boron-containing compound.[9]

Expected MS Data (ESI-):

-

[M-H]⁻: Calculated for C₈H₁₀¹¹BO₃⁻: 165.07.

-

[M-H]⁻: Calculated for C₈H₁₀¹⁰BO₃⁻: 164.07.

Experimental Protocol: LC-MS Analysis

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.

-

Set up the mass spectrometer for ESI in negative scan mode over a mass range of m/z 50-500.

-

Inject 5 µL of the sample solution into the LC-MS system.

-

Analyze the resulting mass spectrum, looking for the deprotonated molecular ion [M-H]⁻ and confirming the boron isotopic pattern.

Data Triangulation for Structural Validation

Caption: Data triangulation from orthogonal techniques for structural validation.

Purity Determination and Stability Assessment

Once the structure is confirmed, determining the purity of the reagent is the next critical step. Impurities can act as catalyst poisons or be incorporated into the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for boronic acids.

-

Trustworthiness & Causality: The method's trustworthiness is enhanced by using a photodiode array (PDA) detector, which not only quantifies the main peak but also provides a UV spectrum. This helps to confirm that co-eluting peaks are not hiding under the main analyte peak and allows for peak purity analysis. The mobile phase is typically acidified with formic or trifluoroacetic acid. This suppresses the ionization of the acidic boronic acid group, ensuring it is in a neutral state, which leads to better retention on a C18 column and improved, symmetrical peak shapes.[10][11]

Experimental Protocol: Reverse-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: PDA at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: 0.5 mg/mL in 50:50 Acetonitrile:Water.

The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. A high-quality reagent should exhibit a purity of ≥97%.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. While not quantitative, it serves as an excellent identity check.

Expected Characteristic IR Absorptions:

-

3400-3200 cm⁻¹ (broad): O-H stretching from both the alcohol and boronic acid moieties.[12]

-

3100-3000 cm⁻¹: Aromatic C-H stretching.[12]

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -CH₂-).[12]

-

~1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1350 cm⁻¹: B-O stretching, a key diagnostic peak for boronic acids.[13]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the material's thermal stability, melting point, and the presence of bound water or solvent.[14][15]

-

Expertise & Causality: For boronic acids, TGA is particularly useful for observing dehydration. Phenylboronic acids are known to reversibly form cyclic anhydrides (boroxines) upon heating with the loss of water. TGA can quantify this mass loss.[16] DSC will show the corresponding endothermic event for this dehydration, as well as a sharp endotherm at the compound's melting point, the sharpness of which can be an indicator of purity.[15]

Experimental Protocol: TGA/DSC

-

Place 5-10 mg of the sample into an aluminum TGA/DSC pan.

-

Place the pan in the instrument.

-

Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.[17]

-

Record both the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19][20]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere like argon or nitrogen to prevent degradation.[5]

Conclusion

The characterization of this compound is a clear example of the necessity for a rigorous, multi-technique analytical workflow in modern chemical science. By systematically applying NMR for structure, MS for molecular weight, HPLC for purity, and complementary techniques like FT-IR and thermal analysis, researchers can establish a high degree of confidence in the quality of this critical synthetic building block. This confidence underpins the integrity of subsequent research, ensuring that outcomes are both reliable and reproducible.

References

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). [Source not further specified].

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.

- ChemicalBook. (n.d.). 3-(HydroxyMethyl)

-

PubChem. (n.d.). 3-Hydroxy-5-methylphenylboronic acid. National Center for Biotechnology Information. [Link]

- SIELC Technologies. (n.d.).

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities... (2021). American Journal of Analytical Chemistry, 12, 74-86. [Link]

- In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry... (n.d.). [Source not further specified].

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC - NIH. [Link]

-

Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe... (2024). Analytical Chemistry. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). [Source not further specified]. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry... (n.d.). PMC - PubMed Central. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0121409). PhytoBank. [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. [Link]

-

Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

-

Max-Planck-Gesellschaft. (n.d.). Thermal Analysis - TGA/DSC. Max-Planck-Gesellschaft. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Source not further specified]. [Link]

-

ScienceDaily. (2017, April 14). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Chegg.com. (2017, December 2). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound CAS#: 1451391-46-0 [m.chemicalbook.com]

- 5. 1451391-46-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 3-Hydroxy-5-methylphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 15. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 16. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 17. TGA/DSC [sites.mpip-mainz.mpg.de]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

physical and chemical properties of 3-(Hydroxymethyl)-5-methylphenylboronic acid

An In-Depth Technical Guide to 3-(Hydroxymethyl)-5-methylphenylboronic Acid for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional organoboron compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety and a modifiable hydroxymethyl group on a substituted phenyl ring, makes it a highly valuable synthetic intermediate. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physical and chemical properties, reactivity, and practical applications, with a focus on the underlying principles that govern its behavior. As a Senior Application Scientist, the aim is to bridge theoretical knowledge with practical, field-proven insights to empower its effective utilization in the laboratory.

Part 1: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. These parameters dictate its solubility, reactivity, and stability, thereby influencing reaction setup, purification, and storage.

Structural and Physical Data Summary

Quantitative data for this compound is summarized below. It is important to note that while some data points are specific to this molecule, others are estimated or based on closely related structural analogs due to limited availability in the literature. Such instances are clearly indicated.

| Property | Value | Source / Note |

| CAS Number | 1451391-46-0 | [1][2] |

| Molecular Formula | C₈H₁₁BO₃ | [3] |

| Molecular Weight | 165.98 g/mol | [2][3] |

| Appearance | White to off-white solid | General observation for arylboronic acids |

| Melting Point | No data available. Analog: 3-(Hydroxymethyl)phenylboronic acid melts at 95-99 °C. | |

| Purity | Typically ≥98% | [2][3] |

| SMILES | CC1=CC(CO)=CC(B(O)O)=C1 | [3] |

| pKa | ~9 (Estimated) | Based on typical pKa values for arylboronic acids.[1] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General property of arylboronic acids. |

Acidity and the Boron Equilibrium

The boronic acid functional group is a Lewis acid, capable of accepting a hydroxide ion from an aqueous medium to form a tetrahedral boronate species. This equilibrium is pH-dependent and is central to the compound's reactivity.[1]

The pKa of most arylboronic acids falls in the range of 8-10.[4] At a pH below its pKa, the neutral, trigonal planar boronic acid form (ArB(OH)₂) is predominant. As the pH increases to values above the pKa, the equilibrium shifts towards the anionic, tetrahedral boronate form ([ArB(OH)₃]⁻). This transformation is critical for its participation in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the more nucleophilic and reactive species.[1]

Caption: pH-dependent equilibrium of boronic acid.

Part 2: Spectral Characterization

While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectral features based on data from analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons, and the hydroxyl protons.

-

Aromatic Protons (Ar-H) : Three signals in the aromatic region (~7.0-8.0 ppm), likely appearing as singlets or narrow multiplets due to the substitution pattern.

-

Benzylic Protons (-CH₂OH) : A singlet around 4.5-4.7 ppm.

-

Methyl Protons (-CH₃) : A singlet around 2.3-2.5 ppm.

-

Hydroxyl Protons (-OH and -B(OH)₂) : Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.

-

-

¹³C NMR Spectroscopy : The carbon NMR would display signals for each unique carbon atom.

-

Aromatic Carbons : Signals in the 120-140 ppm range. The carbon attached to the boron atom (C-B) may show a broad signal or sometimes not be detected due to quadrupolar relaxation.[5]

-

Benzylic Carbon (-CH₂OH) : A signal around 64-66 ppm.

-

Methyl Carbon (-CH₃) : A signal in the aliphatic region, typically around 20-22 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.

-

O-H Stretch : A very broad and strong band from ~3200 to 3600 cm⁻¹, characteristic of the hydroxyl groups of both the alcohol and the boronic acid, which are involved in hydrogen bonding.

-

B-O Stretch : A strong, characteristic band typically found around 1320-1360 cm⁻¹.[6]

-

Aromatic C-H Stretch : Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Signals just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch : Peaks in the 1400-1600 cm⁻¹ region.

-

Part 3: Chemical Reactivity and Stability

Stability and the Challenge of Protodeboronation

A key consideration when working with arylboronic acids is their susceptibility to protodeboronation , a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[7] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of certain metals.[8]

The stability of this compound is influenced by the electronic nature of its substituents. The methyl group is weakly electron-donating, while the hydroxymethyl group has a modest inductive effect. Generally, electron-rich arylboronic acids are more prone to protodeboronation.[8] Kinetic studies have shown that the rate of this decomposition is highly pH-dependent, often increasing at higher pH values where the more reactive boronate anion is formed.[7][9]

Practical Insight : To minimize protodeboronation, it is advisable to store the compound in a dry, inert atmosphere and to avoid prolonged exposure to highly basic or acidic aqueous solutions, especially at elevated temperatures. When used in reactions, the conditions should be optimized to favor the desired transformation over decomposition.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems.[10][11]

The reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[11]

Part 4: The Suzuki-Miyaura Reaction: Mechanism and Protocol

The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The cycle involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation : The crucial step where the organic group is transferred from the boron atom to the palladium center. This requires activation of the boronic acid by a base to form the more nucleophilic boronate anion.

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a representative protocol and must be adapted and optimized for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Vessel Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

-

Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not available, information from related boronic acids and general chemical safety principles should be strictly followed.

-

Hazard Identification : Based on analogs, this compound should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation.[12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent degradation.[13][14]

Part 6: Applications in Research and Drug Discovery

The true value of this compound is realized in its application as a versatile building block.

-

Drug Discovery : The biaryl motif constructed via Suzuki coupling is a common scaffold in many pharmaceutical agents. The hydroxymethyl group on this particular building block offers a secondary point for chemical modification, allowing for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).[15]

-

Materials Science : Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other advanced materials where tailored electronic and photophysical properties are required.

By providing a reliable method to introduce a substituted aromatic ring with an additional functional handle, this reagent empowers chemists to accelerate the discovery and development of novel molecules.

References

- Cox, P. A., Reid, M., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292.

- Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245.

-

PubChem. (n.d.). [3-(Hydroxymethyl)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Kuvibidila, H., et al. (2020). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 85(2), 769-777.

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292.

- D'Souza, D. M., & Müller, T. J. J. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

- Mondal, B., et al. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.

- The Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

-

PubChem. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg.com. (2023). c) In the 1HNMR spectrum for 4-methylphenylboronic acid, assign the various resonances to the hydrogen nuclei responsible for them. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 6. [3-(Hydroxymethyl)phenyl]boronic acid | C7H9BO3 | CID 2734662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi-res.com [mdpi-res.com]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. 4-(Hydroxymethyl)benzeneboronic acid | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508) [np-mrd.org]

- 14. 1451391-46-0|this compound|BLD Pharm [bldpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)-5-methylphenylboronic acid

This guide provides an in-depth technical overview of the critical physicochemical properties of 3-(Hydroxymethyl)-5-methylphenylboronic acid, tailored for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer a comprehensive understanding of the factors governing the solubility and stability of this versatile reagent, empowering users to optimize its application in their research and development endeavors.

Introduction: The Role and Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The unique reactivity of the boronic acid moiety also lends itself to applications in chemical sensing, materials science, and as pharmacophores in drug design. The subject of this guide, this compound, possesses a unique combination of a reactive boronic acid group and a hydroxymethyl substituent, opening avenues for further functionalization and specific molecular interactions. A thorough understanding of its solubility and stability is paramount for its effective and reliable use in these applications.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | |

| Molecular Weight | 165.98 g/mol | |

| Appearance | White to off-white solid | General observation |

| CAS Number | 1451391-46-0 |

Solubility Profile: A Practical Guide

The solubility of a reagent is a critical parameter that dictates its utility in various reaction and formulation contexts. While specific quantitative solubility data for this compound in a wide array of solvents is not extensively published, we can infer its likely behavior based on the known properties of substituted phenylboronic acids and provide a robust framework for its experimental determination.

General Solubility Trends of Phenylboronic Acids

Generally, phenylboronic acids exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. The presence of the polar boronic acid and hydroxymethyl groups in this compound suggests a preference for polar solvents.

Based on studies of similar compounds, the following qualitative solubility profile can be anticipated:

-

High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone), and polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol), and Chlorinated solvents (e.g., Dichloromethane).

-

Low to Insoluble: Nonpolar solvents such as Hexanes and Toluene.

-

Aqueous Solubility: The aqueous solubility of phenylboronic acids is often low but can be significantly influenced by pH.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is recommended. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.

Caption: Major degradation pathways of this compound.

The Influence of the Hydroxymethyl Group on Stability

The presence of the hydroxymethyl group at the meta position may influence the stability of this compound. While less pronounced than ortho-substituents, the hydroxymethyl group could potentially engage in intramolecular interactions that modulate the electronic properties of the boronic acid, thereby affecting its susceptibility to degradation. Further studies are warranted to fully elucidate this effect. Research on other substituted boronic acids has shown that intramolecular coordination can significantly enhance stability, particularly against oxidative degradation. [1][2]

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.

-

Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or under an inert atmosphere.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocol outlines a general approach for conducting forced degradation studies on this compound.

Caption: Workflow for forced degradation studies.

Analytical Methodologies

Reliable analytical methods are crucial for assessing the purity, solubility, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of arylboronic acids.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

A validated stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products in stability studies. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for studying the dynamics of boronic acids in solution.

-

¹H and ¹³C NMR: Provide information about the overall structure and purity of the compound.

-

¹¹B NMR: Is particularly useful for studying the boron center and can be used to monitor the equilibrium between the boronic acid and its boroxine form, as well as its interactions with diols. [4][5][6]

Conclusion

This compound is a valuable building block with significant potential in various scientific disciplines. A comprehensive understanding of its solubility and stability is critical for its successful application. This guide has provided a detailed overview of these properties, including general trends, potential degradation pathways, and robust experimental protocols for their assessment. By applying the principles and methodologies outlined herein, researchers can confidently and effectively utilize this versatile compound in their work.

References

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

-

Oxidative instability of boronic acid-installed polycarbonate nanoparticles. PubMed. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Topic: 3-(Hydroxymethyl)-5-methylphenylboronic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arylboronic acids are foundational pillars in modern synthetic and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological systems.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: 3-(Hydroxymethyl)-5-methylphenylboronic acid . We delve into its synthesis, core reactivity, and strategic applications, providing field-proven insights for its use in drug discovery. The dual functionality of the reactive boronic acid moiety and the versatile hydroxymethyl handle makes this scaffold an exceptional tool for generating novel molecular architectures, from enzyme inhibitors to targeted bioconjugates. This document serves as a technical primer, offering detailed protocols and mechanistic rationale to empower researchers to fully leverage the potential of this and related analogues.

Introduction: The Ascendancy of Arylboronic Acids in Drug Discovery

The incorporation of boron into pharmaceuticals has transitioned from a niche curiosity to a validated strategy in mainstream drug development.[2] This shift was catalyzed by the success of drugs like Bortezomib (Velcade®), a proteasome inhibitor whose mechanism hinges on the boronic acid warhead forming a reversible covalent bond with the N-terminal threonine of the proteasome's active site.[2][3] This success has demystified concerns about boron's toxicity and highlighted the desirable physicochemical and pharmacokinetic properties that boronic acids can confer.[2][4]

The utility of arylboronic acids is broadly twofold:

-

Synthetic Intermediates: They are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges C-C bonds with exceptional reliability and functional group tolerance.[5][6]

-

Pharmacophores and Targeting Moieties: The Lewis acidic boron atom can interact with biological nucleophiles to form stable, yet reversible, tetrahedral complexes.[7] This unique reactivity allows boronic acids to act as enzyme inhibitors, and their affinity for cis-1,2- and -1,3-diols enables the targeting of saccharides and glycoproteins, a feature heavily exploited in sensor design and targeted therapies.[8][9][10]

Within this class, This compound emerges as a scaffold of significant interest. It provides the core reactivity of the arylboronic acid while presenting a primary alcohol (the hydroxymethyl group) as a versatile point for further chemical elaboration, distinct from the main reaction site.

Core Compound Profile: this compound

The strategic placement of the three functional groups on the phenyl ring dictates the compound's utility as a multifunctional building block.

Key Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of C-C bond formation using arylboronic acids. [6]The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrates to minimize side reactions like protodeboronation. [11][12] Causality Behind Component Choices:

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): The active catalytic species that cycles between Pd(0) and Pd(II) states. [13]* Phosphine Ligand (e.g., SPhos, P(t-Bu)₃): Stabilizes the Pd center, enhances its reactivity, and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich phosphines are often superior for coupling with less reactive aryl chlorides. [13][14]* Base (e.g., K₃PO₄, K₂CO₃): Essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. [13]The choice of base and solvent system (often biphasic with water) is crucial for reaction efficiency. [14] Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%). Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Add the degassed solvent system, typically a mixture like dioxane and water (e.g., 4 mL dioxane, 1 mL water). [15]4. Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. [15]Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide Partner | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| 4-Bromopyridine | 4-(3-(Hydroxymethyl)-5-methylphenyl)pyridine | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C | High |

| 1-Chloro-4-nitrobenzene | 4'-Nitro-[1,1'-biphenyl]-3-yl)methanol | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C | Moderate to High |

| Methyl 4-iodobenzoate | Methyl 3'-(hydroxymethyl)-5'-methyl-[1,1'-biphenyl]-4-carboxylate | PdCl₂(dppf), K₂CO₃, DMF, 90°C | High |

Key Protocol: Derivatization via the Hydroxymethyl Group (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for converting the primary alcohol into a variety of other functional groups with inversion of configuration (though not relevant for an achiral center). Causality Behind Component Choices:

-

Triphenylphosphine (PPh₃): Acts as an oxygen scavenger.

-

Azodicarboxylate (e.g., DEAD, DIAD): The activating agent that, with PPh₃, forms a phosphonium salt intermediate.

-

Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide): The species that will be coupled to the hydroxymethyl carbon.

Detailed Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv), triphenylphosphine (1.3 mmol, 1.3 equiv), and the nucleophilic partner (e.g., benzoic acid, 1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the azodicarboxylate (e.g., DIAD, 1.3 mmol, 1.3 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

-

Workup and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove. Purification is typically achieved by column chromatography.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound and its analogues makes them suitable for several advanced applications.

Scaffold for Enzyme Inhibitors

The boronic acid can act as a transition-state analogue inhibitor for serine proteases, where it forms a covalent adduct with the catalytic serine residue. [2][16]The hydroxymethyl group can be used to introduce moieties that interact with specificity pockets in the enzyme active site, thereby tuning potency and selectivity. This compound is a known reactant in the synthesis of inhibitors for targets like Mycobacterium tuberculosis chorismate mutase and HIV protease. [17]

Bioconjugation and Protein Labeling

The ability of boronic acids to form reversible covalent bonds with diols is a powerful tool for bioconjugation. [18]This chemistry can be used for:

-

Protein Immobilization: Phenylboronic acid bioconjugates can be immobilized on supports containing diol or salicylhydroxamic acid (SHA) moieties. [19]* Fluorescent Labeling: Complexation of certain dyes with boronic acids can alter their fluorescent properties, allowing for the development of sensors or protein labels. [20][21]The formation of stable boron-nitrogen heterocycles from derivatives like 2-formylphenylboronic acid offers a rapid and bioorthogonal ligation strategy. [22]

Glucose-Responsive Systems

The reversible binding of boronic acids to glucose has been extensively explored for developing "smart" insulin delivery systems. [10]Polymers functionalized with boronic acid derivatives can undergo changes in solubility or conformation in response to varying glucose concentrations, triggering the release of encapsulated insulin. [10]The pKa of the boronic acid is critical, and the substituents on the phenyl ring are used to tune this value to be responsive within the physiological pH range. [10][23]

Handling, Storage, and Stability

Arylboronic acids, while generally robust, are susceptible to certain decomposition pathways that researchers must be aware of to ensure experimental reproducibility.

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often mediated by base and can be a significant side reaction during cross-coupling, especially at elevated temperatures. [11][12]* Oxidative Decomposition: Some boronic acids can be sensitive to air oxidation.

-

Trimerization (Anhydride Formation): Boronic acids can reversibly dehydrate to form boroxines (trimeric anhydrides). While this is often not detrimental (boroxines are also competent in Suzuki couplings), it can affect the stoichiometry if not accounted for. Best Practices for Storage and Handling:

-

Storage: Store this compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon) to minimize oxidation and moisture exposure. [24]* Use of Stable Surrogates: For particularly unstable derivatives, conversion to an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy. [25]MIDA boronates are stable to chromatography and long-term storage but release the active boronic acid in situ under the basic aqueous conditions of the Suzuki reaction. [14][25]

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic scaffold that embodies the principles of modern medicinal chemistry. Its dual functionality allows for the convergent and modular synthesis of complex molecules with tailored biological activities. The continued exploration of its derivatives will undoubtedly contribute to the development of novel therapeutics, from potent and selective enzyme inhibitors to sophisticated, stimuli-responsive drug delivery systems. As the field advances, the creative combination of Suzuki-Miyaura coupling with bioorthogonal modifications of the hydroxymethyl handle will unlock new frontiers in chemical biology and targeted medicine.

References

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (URL: [Link])

-

Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC - NIH. (URL: [Link])

-

Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central. (URL: [Link])

-

Recognition and sensing of various species using boronic acid derivatives - RSC Publishing. (URL: [Link])

-

Design and discovery of boronic acid drugs - PubMed. (URL: [Link])

-

Design and Discovery of Boronic Acid Drugs. - eScholarship@McGill. (URL: [Link])

-

Detection of boronic acid derivatives in cells using a fluorescent sensor - RSC Publishing. (URL: [Link])

-

The Role of Arylboronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: [Link])

-

Biological and Medicinal Applications of Boronic Acids | Request PDF - ResearchGate. (URL: [Link])

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: [Link])

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (URL: [Link])

-

Application in medicinal chemistry and comparison studies. - ResearchGate. (URL: [Link])

-

Pharmacokinetics - ISNCT. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (URL: [Link])

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.. (URL: [Link])

-

Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed. (URL: [Link])

-

Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed. (URL: [Link])

-

3-Hydroxy-5-methylphenylboronic acid | C7H9BO3 | CID 53216322 - PubChem. (URL: [Link])

-

The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

-

Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 19. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of boronic acid derivatives in cells using a fluorescent sensor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound CAS#: 1451391-46-0 [chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

chemical reactivity of hydroxymethyl-substituted phenylboronic acids

An In-depth Technical Guide to the Chemical Reactivity of Hydroxymethyl-Substituted Phenylboronic Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, reactivity, and application of hydroxymethyl-substituted phenylboronic acids. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying principles governing the unique chemical behavior of these versatile bifunctional molecules. We will delve into the causal mechanisms behind experimental choices, offering field-proven insights into harnessing their dual reactivity for applications ranging from complex molecule synthesis to the design of advanced therapeutic agents.

Introduction: The Strategic Value of Bifunctionality

Phenylboronic acids (PBAs) have become indispensable reagents in modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have cemented their status as superior organoboron reagents.[1] The introduction of a hydroxymethyl (-CH₂OH) group onto the phenyl ring creates a powerful bifunctional building block, profoundly influencing the molecule's properties and unlocking novel applications.

The hydroxymethyl substituent imparts several key advantages:

-

A Secondary Reactive Site: It provides an orthogonal handle for subsequent chemical modifications, such as oxidation, esterification, or etherification, allowing for multi-step, divergent syntheses from a common intermediate.[3]

-

Modulated Electronic Properties: The group can subtly influence the electronic nature of the phenyl ring, impacting the kinetics and efficiency of reactions at the boronic acid moiety.

-

Enhanced Solubility: The polar alcohol functionality often improves the solubility of the boronic acid and its derivatives in a wider range of solvent systems.

-

Intramolecular Interactions: In the case of ortho-hydroxymethylphenylboronic acid, the proximate alcohol and boronic acid groups can engage in intramolecular cyclization to form a stable benzoxaborole ring system, a feature with significant implications for reactivity and stability.

This guide will dissect the chemical reactivity of these two functional domains—the boronic acid and the hydroxymethyl group—and explore how their interplay is exploited in key applications, including the synthesis of pharmaceutical intermediates and the design of innovative linkers for antibody-drug conjugates (ADCs).

Synthesis of Hydroxymethyl-Substituted Phenylboronic Acids

The most direct and common route to hydroxymethyl-substituted phenylboronic acids is the chemoselective reduction of the corresponding formylphenylboronic acids. The aldehyde functionality is readily reduced by mild reducing agents without affecting the boronic acid group.

Key Synthetic Pathways

-

Reduction of Formylphenylboronic Acids: This is the most prevalent method. Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent or catalytic hydrogenation over Raney nickel provide a high-yielding and clean conversion.[4][5] The choice of the reducing agent is critical; harsher reagents could potentially lead to over-reduction or decomposition.

-

Hydroxymethylation of Phenylboronic Acids: Direct hydroxymethylation using paraformaldehyde can also be achieved, often requiring transition metal catalysis (e.g., Rh-PPh₃) to facilitate the C-H activation and insertion process.[6]

Below is a diagram illustrating the primary synthetic workflow.

Caption: General workflow for the synthesis of hydroxymethyl-substituted phenylboronic acids.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)phenylboronic acid

This protocol is based on the well-established reduction of 4-formylphenylboronic acid.[4]

Materials:

-

4-Formylphenylboronic acid (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.0 eq)

-

Methanol (MeOH)

-

5% Aqueous Acetic Acid

-

Deionized Water

Procedure:

-

Dissolve 4-formylphenylboronic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions, ensuring the temperature remains at or below 5 °C. The incremental addition is crucial to control the exothermic reaction and prevent side reactions.

-

Stir the reaction mixture at 0 °C for 1 hour after the final addition of NaBH₄. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in deionized water and cool the solution to 0-5 °C.

-

Carefully adjust the pH to ~5 by the slow, dropwise addition of 5% aqueous acetic acid. This step protonates the boronate ester formed during the reaction and neutralizes excess borohydride. The product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-(hydroxymethyl)phenylboronic acid.

Core Chemical Reactivity: A Tale of Two Functional Groups

The utility of hydroxymethyl-substituted phenylboronic acids stems from the distinct yet complementary reactivity of the boronic acid and hydroxymethyl moieties. Understanding how to selectively address one group in the presence of the other is paramount for effective synthetic design.

Reactions at the Boronic Acid Moiety

The C-B bond is the nexus of the most powerful transformations involving these molecules.

This palladium-catalyzed reaction is the hallmark of boronic acid chemistry, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and styrenyl structures.[2] These motifs are prevalent in pharmaceuticals and advanced materials.[1][7] The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][8]

The presence of the hydroxymethyl group is generally well-tolerated under Suzuki-Miyaura conditions, making it an ideal spectator or a handle for post-coupling modification.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The carbon-boron bond is susceptible to oxidation, most notably by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[9] This reaction typically proceeds via the formation of a boronate intermediate, which then undergoes rearrangement and hydrolysis to yield a phenol and boric acid. This reactivity is the cornerstone of their use as ROS-responsive sensors and cleavable linkers.[10][11] The stability of the C-B bond towards oxidation can be significantly influenced by the electronic nature of the phenyl ring and the steric environment around the boron atom.[12]

Reactions at the Hydroxymethyl Moiety

The -CH₂OH group offers a classic alcohol reactivity profile, providing a secondary site for functionalization.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent. This transformation is critical for introducing carbonyl functionalities for further reactions like imine formation or amidation.[13][14]

-

Esterification & Etherification: Standard protocols can be used to convert the alcohol into esters or ethers, providing a means to attach other molecules or modify the compound's physicochemical properties (e.g., lipophilicity, steric bulk).

The Special Case: ortho-Hydroxymethylphenylboronic Acid

The ortho isomer exists in equilibrium with its cyclic form, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. This intramolecular esterification renders the boronic acid functionality less reactive in its cyclic state by protecting the Lewis acidic boron center. This equilibrium can be shifted by solvent, pH, and temperature. In many reactions, it is the small amount of the open-chain form present in the equilibrium that acts as the reactive species. This property makes benzoxaboroles useful as stabilized, slow-release sources of boronic acid and as unique pharmacophores themselves.

Applications in Drug Discovery and Chemical Biology

The dual functionality of hydroxymethyl-substituted phenylboronic acids makes them exceptionally valuable in the biomedical field.

Building Blocks for Pharmaceutical Agents

These compounds are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3] They have been incorporated into synthetic routes for:

-

Enzyme Inhibitors: Including inhibitors of mTOR kinase, HIV protease, and Mycobacterium tuberculosis chorismate mutase.[4][15]

-

Receptor Modulators: Used in the synthesis of compounds targeting various cellular receptors.

-

Novel Scaffolds: Their ability to participate in robust C-C bond-forming reactions allows for the construction of complex molecular architectures required for modern drug candidates.[7][16]

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Hydroxymethyl)phenylboronic acid | 87199-14-2 | C₇H₉BO₃ | 151.96 | 95-100 (as cyclic ester) |

| 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 | C₇H₉BO₃ | 151.96 | 145-150 |

| 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 | C₇H₉BO₃ | 151.96 | 251-256 |

Data sourced from[4][15][17]. Note that the ortho isomer is often supplied as its more stable cyclic monoester.

ROS-Responsive Linkers for Antibody-Drug Conjugates (ADCs)

A groundbreaking application is their use as cleavable linkers in ADCs.[9] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) due to their high metabolic rate, creating a differential environment compared to healthy cells.[10] This difference can be exploited for targeted drug release.

In this design, an arylboronic acid is incorporated into the linker connecting a potent cytotoxic drug to a tumor-targeting antibody. The hydroxymethyl group serves as a convenient attachment point for the drug payload via a self-immolative spacer like p-aminobenzyl carbamate (PABC).[9][18]

Mechanism of Action:

-

The ADC circulates systemically, where the boronic acid linker is stable.[9]

-

Upon reaching the tumor microenvironment, which has high ROS levels (e.g., H₂O₂), the boronic acid is oxidized to a phenol.

-

This electronic transformation triggers a 1,6-elimination cascade through the self-immolative spacer.

-

The cascade results in the cleavage of the carbamate bond, releasing the unmodified cytotoxic drug precisely at the target site.

This strategy minimizes off-target toxicity associated with premature drug release in circulation, a common challenge with other linker technologies.[9][19]

Caption: ROS-mediated cleavage of a boronic acid linker in an Antibody-Drug Conjugate.

Probes for Detecting Reactive Oxygen Species

The same oxidative cleavage of the C-B bond can be harnessed to design fluorescent probes for detecting and imaging ROS in biological systems.[11] In a typical design, the phenylboronic acid acts as a "trigger," and its removal via oxidation "switches on" the fluorescence of an appended reporter molecule. The hydroxymethyl group can be used to fine-tune the probe's water solubility and subcellular localization. These tools are invaluable for studying the role of oxidative stress in various disease pathologies, including cancer, neurodegeneration, and inflammation.[10][20]

Conclusion and Future Outlook

Hydroxymethyl-substituted phenylboronic acids are far more than simple synthetic intermediates. Their elegant bifunctionality provides a sophisticated platform for addressing complex chemical and biological challenges. The ability to perform robust, chemoselective reactions at either the boronic acid or the hydroxymethyl group offers immense synthetic flexibility.

The future of this class of compounds is bright, with emerging applications in materials science, catalysis, and diagnostics. In particular, the development of next-generation ADCs with finely tuned, ROS-cleavable linkers represents a significant frontier in oncology. As our understanding of the subtle interplay between the two functional groups deepens, we can expect the rational design of even more innovative molecules and systems built upon the versatile hydroxymethyl-phenylboronic acid scaffold.

References

- Process for the preparation of substituted phenylboronic acids.

-

Effects of reaction conditions on hydroxymethylation of phenylboronic acid (PBA) with paraformaldehyde. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

3-(Hydroxymethyl)phenylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Peroxide-cleavable linkers for antibody–drug conjugates. David Spring Group, University of Cambridge. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. SpringerLink. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry via PMC, NIH. [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry via PMC, NIH. [Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters via PMC, NIH. [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

-

Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports via PMC, NIH. [Link]

-

2-(Hydroxymethyl)phenylboronic Acid. PubChem. [Link]

-

Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research via NIH. [Link]

-

Boronic acid-based sensors for small-molecule reactive species: A review. ResearchGate. [Link]

-

Chemoselective Synthesis of α-Tertiary Hydroxy Oximes via Photochemical 1,3-Boronate Rearrangement. Organic Letters. [Link]

-

Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

-

Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters. [Link]

-

Cas 59016-93-2,4-(Hydroxymethyl)phenylboronic acid. LookChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules via PMC, NIH. [Link]

-

Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors (Basel) via MDPI. [Link]

-

Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Methods in Molecular Biology via PubMed. [Link]

-

Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

-

Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. ResearchGate. [Link]

-

Detailed Mechanism of the Reaction of Phenylboronic Acid Derivatives with D-Fructose in Aqueous Solution: A Comprehensive Kinetic Study. Waseda University Repository. [Link]

-

Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. ACS Publications. [Link]

-

Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. MDPI. [Link]

-

Highly Efficient Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid with Heteropoly Acids and Ionic Liquids. ChemSusChem via PubMed. [Link]

-

Electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid on supported Au and Pd bimetallic nanoparticles. Green Chemistry, RSC Publishing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 13. mdpi.com [mdpi.com]